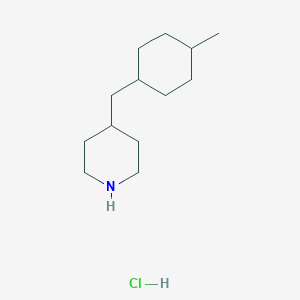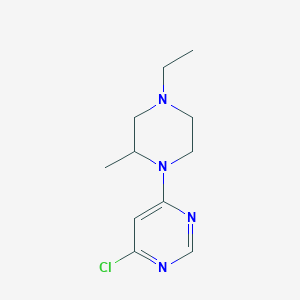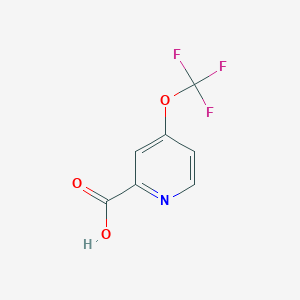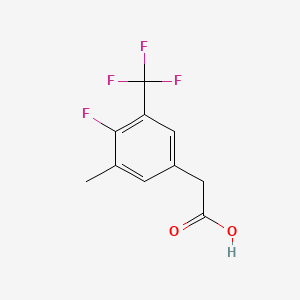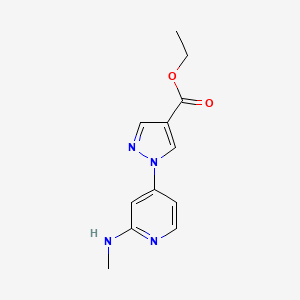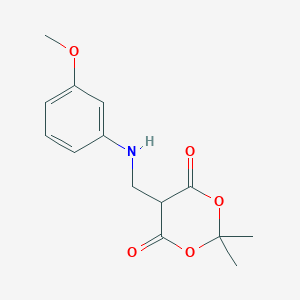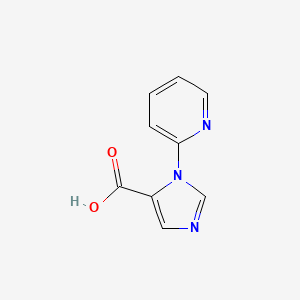
3-(3-(1H-Imidazol-2-il)fenil)propanamida
Descripción general
Descripción
“3-(3-(1H-Imidazol-2-yl)phenyl)propanamide” is a compound with the CAS Number: 1799421-12-7 and a molecular weight of 215.25 . It has a pale-yellow to yellow-brown solid physical form .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for the compound is 1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2, (H2,13,16) (H,14,15) .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 215.25 .Aplicaciones Científicas De Investigación
3-(3-(1H-Imidazol-2-il)fenil)propanamida: Un análisis exhaustivo:
Inhibición covalente de la ATPasa p97/VCP
Este compuesto se ha identificado como un inhibidor covalente de p97, una ATPasa crucial asociada con diversas actividades celulares, incluida la degradación de proteínas. La inhibición de p97 es significativa para comprender su papel biológico y los posibles esfuerzos de descubrimiento de fármacos .
Actividad anticancerígena
Los derivados de este compuesto han mostrado una promesa en la inhibición del receptor del factor de crecimiento epidérmico (EGFR), que juega un papel fundamental en la proliferación y supervivencia de las células cancerosas. Los compuestos exhiben una eficacia anticancerígena sustancial, particularmente contra EGFR de tipo salvaje .
Potencial antimicrobiano
Los derivados de imidazol, incluidos los relacionados con this compound, se han sintetizado y probado para determinar su actividad antimicrobiana contra diversas cepas bacterianas, mostrando potencial como nuevos agentes antimicrobianos .
Inhibición de la polimerización de tubulina
Se han estudiado compuestos similares por su capacidad para inhibir la formación del ensamblaje de microtúbulos, que es un objetivo valioso en la terapia contra el cáncer debido a su papel en la división celular .
Selectividad del proteoma
Un enfoque de proteómica química ha indicado que los compuestos recién sintetizados relacionados con esta molécula conservan la selectividad entre el proteoma completo complejo, lo cual es esencial para las aplicaciones terapéuticas dirigidas .
Síntesis y química medicinal
El compuesto sirve como un bloque de construcción clave en la síntesis de varios derivados de química medicinal, contribuyendo al desarrollo de nuevos agentes terapéuticos con diversas actividades biológicas .
Para un análisis más detallado o información sobre aplicaciones más únicas, se requeriría investigación adicional y acceso a bases de datos científicas.
Synthesis and structure-activity relationships of N - (3 - (1H-imidazol… New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl… Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4… Recent advances in the synthesis of imidazoles - RSC Publishing Synthesis of imidazole derivatives in the last 5 years: An update Synthesis and therapeutic potential of imidazole containing compounds…
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Análisis Bioquímico
Biochemical Properties
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as p97/VCP ATPase, where it acts as a covalent inhibitor . This interaction is significant as it can influence the enzyme’s activity and subsequently affect various cellular processes. Additionally, the imidazole ring in 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide allows it to participate in hydrogen bonding and coordination with metal ions, further enhancing its biochemical properties .
Cellular Effects
The effects of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p97/VCP ATPase can lead to the inhibition of protein degradation pathways, affecting cell cycle regulation and apoptosis . Moreover, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide has been observed to induce changes in gene expression, particularly those related to stress response and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide exerts its effects through binding interactions with biomolecules. Its covalent inhibition of p97/VCP ATPase involves the formation of a stable complex with the enzyme, preventing its normal function . This inhibition can lead to the accumulation of misfolded proteins and activation of stress response pathways. Additionally, the imidazole ring in 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide can interact with metal ions, influencing enzyme activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular stress responses .
Dosage Effects in Animal Models
The effects of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide can induce toxic effects, including cellular apoptosis and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with p97/VCP ATPase, for example, can influence protein degradation pathways and metabolic homeostasis . Additionally, the imidazole ring in 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide allows it to participate in redox reactions and coordinate with metal ions, further affecting metabolic processes .
Transport and Distribution
The transport and distribution of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interaction with specific transporters can facilitate its uptake and distribution . Once inside the cell, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is critical for its activity and function. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and influence cellular processes . Additionally, post-translational modifications and targeting signals can direct 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide to specific compartments, enhancing its biochemical effects .
Propiedades
IUPAC Name |
3-[3-(1H-imidazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLJCDHQOOAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


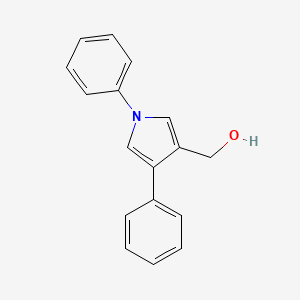
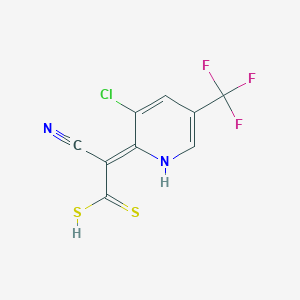
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)


